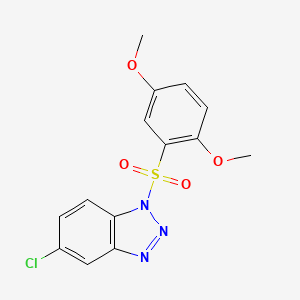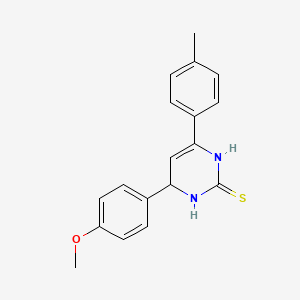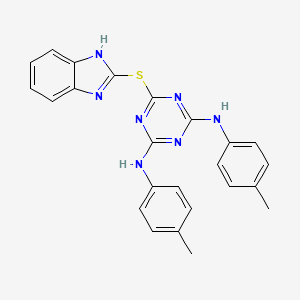![molecular formula C28H28N2O3S B11517600 (2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11517600.png)
(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-3-phenyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines in the presence of a thiazolidinone core. The reaction conditions often require a catalyst, such as acetic acid or p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available starting materials. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it may have potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it valuable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE shares similarities with other thiazolidinones, such as:
- (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
- (2Z,5Z)-2-[(2,6-DIMETHYLPHENYL)IMINO]-5-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-3-PHENYL-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties. Compared to other thiazolidinones, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
Molecular Formula |
C28H28N2O3S |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(5Z)-2-(2,6-dimethylphenyl)imino-5-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H28N2O3S/c1-18(2)33-23-15-14-21(16-24(23)32-5)17-25-27(31)30(22-12-7-6-8-13-22)28(34-25)29-26-19(3)10-9-11-20(26)4/h6-18H,1-5H3/b25-17-,29-28? |
InChI Key |
DIDRNXZOSRYDPG-KSVGNYRWSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OC(C)C)OC)/S2)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2E)-2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11517539.png)
![3-Amino-2-[(3-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B11517547.png)
![3-bromo-5-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11517548.png)
![(2E)-2-(hydroxyimino)-N'-[(E)-(4-methoxyphenyl)methylidene]ethanehydrazide](/img/structure/B11517553.png)
![6-Chloro-3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11517561.png)
![(2E)-6,7-dimethyl-2-[(1-methyl-1H-indol-3-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11517562.png)
![ethyl (2E)-5-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-hydroxy-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11517563.png)
![N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B11517564.png)
![N-(3,5-dimethylphenyl)-Nalpha-[(2-methylpropoxy)carbonyl]tryptophanamide](/img/structure/B11517568.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11517585.png)
